molecular formula C16H20N2O4 B2666180 Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate CAS No. 2411288-06-5

Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate

Cat. No.: B2666180
CAS No.: 2411288-06-5
M. Wt: 304.346
InChI Key: URWZRFPXGNDHQP-UHFFFAOYSA-N
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Description

Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate is a complex organic compound that features a benzyl group, an oxirane (epoxide) ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Oxirane Ring: The oxirane ring is often introduced via epoxidation reactions, where an alkene precursor is treated with an oxidizing agent such as m-chloroperbenzoic acid.

    Formation of the Carbamate Group: The carbamate group can be formed by reacting an amine with a chloroformate or by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, potentially altering the function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]carbamate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    Benzyl N-[1-(oxirane-2-carbonyl)morpholin-3-yl]carbamate: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of both an oxirane ring and a piperidine ring allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-15(14-11-21-14)18-8-4-7-13(9-18)17-16(20)22-10-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWZRFPXGNDHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CO2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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